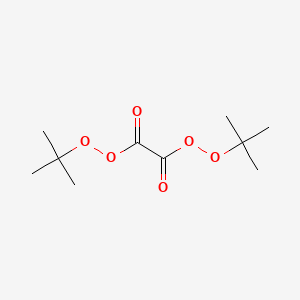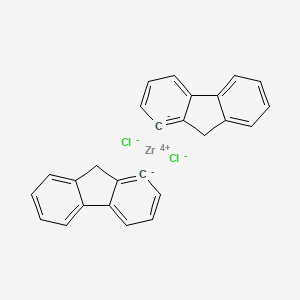
SOLOPHENYL YELLOW A3GL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SOLOPHENYL YELLOW A3GL is a synthetic dye commonly used in the textile industry. It is known for its vibrant yellow color and excellent dyeing properties on various fibers, particularly cellulosic fibers like cotton. The compound is part of the direct dyes class, which are water-soluble and can be applied directly to the substrate without the need for a mordant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SOLOPHENYL YELLOW A3GL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an aqueous medium under acidic conditions. The diazotization step requires sodium nitrite and hydrochloric acid, while the coupling step involves the use of a phenolic or naphtholic compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the dye. After synthesis, the dye is purified through filtration, washing, and drying before being packaged for distribution.
化学反応の分析
Types of Reactions
SOLOPHENYL YELLOW A3GL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its chromophore structure.
Reduction: Reduction reactions can alter the dye’s color properties, often resulting in a loss of color.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized products typically include smaller aromatic compounds and carboxylic acids.
Reduction: Reduced products may include colorless or differently colored amines.
Substitution: Substituted products vary depending on the substituent introduced, such as nitro, sulfonic, or alkyl groups.
科学的研究の応用
SOLOPHENYL YELLOW A3GL has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored paper and plastics.
作用機序
The mechanism by which SOLOPHENYL YELLOW A3GL exerts its effects is primarily through its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and color fastness. The chromophore structure of the dye absorbs visible light, resulting in the characteristic yellow color.
類似化合物との比較
Similar Compounds
- SOLOPHENYL YELLOW 3RL
- SOLOPHENYL YELLOW 4GL
- SOLOPHENYL YELLOW 5RL
Uniqueness
SOLOPHENYL YELLOW A3GL is unique due to its specific chromophore structure, which provides a distinct yellow hue and excellent dyeing properties. Compared to other similar compounds, it offers better color fastness and stability under various environmental conditions.
特性
CAS番号 |
12222-58-1 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




